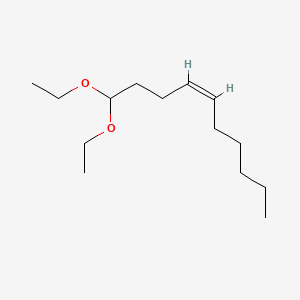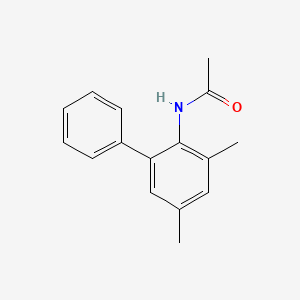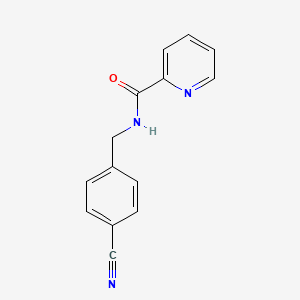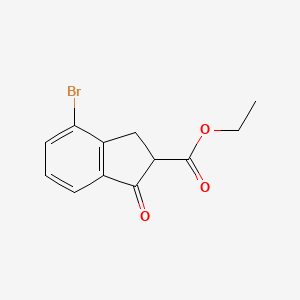
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and two fluorine atoms attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene typically involves the introduction of trimethylsilyl groups to a difluorobenzene precursor. One common method is the reaction of 4,5-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an aryl donor.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. The reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives where the fluorine atoms are replaced by nucleophiles.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the aryl groups.
Aplicaciones Científicas De Investigación
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:
Materials Science: It is used as a precursor for developing silicon-based materials, including silicon carbide coatings through plasma-assisted chemical vapor deposition (CVD) processes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Analytical Chemistry: It can be used as an internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy for the quantitation of small organic molecules.
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the trimethylsilyl groups. This dual effect makes the compound a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1,2-Bis(trimethylsilyl)benzene: Similar but without the fluorine atoms, affecting its electronic properties and reactivity.
Uniqueness
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is unique due to the presence of both fluorine and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C12H20F2Si2 |
|---|---|
Peso molecular |
258.45 g/mol |
Nombre IUPAC |
(4,5-difluoro-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20F2Si2/c1-15(2,3)11-7-9(13)10(14)8-12(11)16(4,5)6/h7-8H,1-6H3 |
Clave InChI |
TVFJLPJIINWDHR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)



![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)


